
2,5-Diammoniohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diammoniohexanoate is the conjugate acid of 2,5-diaminohexanoic acid resulting from protonation of both amino groups and deprotonation of the carboxy group; major species at pH 7.3. It is an ammonium ion derivative and an amino-acid cation. It is a conjugate acid of a 2,5-diaminohexanoic acid.
Aplicaciones Científicas De Investigación
Precursors in Materials Science
2,5-Diammoniohexanoate derivatives, such as metal alkanoates, are significant in materials science. Metal 2-ethylhexanoates are used as precursors in various applications, including materials science, catalysts for ring opening polymerizations, and painting industries. These compounds are valued for their roles in synthesis and physico-chemical properties, contributing to advancements in materials science (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Solar Cell Applications
Hexane-1,6-diammonium pentaiodobismuth (HDA-BiI5), a narrow-bandgap molecular semiconductor, demonstrates potential in solar cell fabrication. It is identified as an N-type semiconductor capable of absorbing most visible light. This property is beneficial for solar cell applications, especially when used with SnO2 as an electron transport layer, enhancing the photovoltaic performance (Li et al., 2021).
Combustion Chemistry
Research on the combustion behavior of iso-paraffinic molecular structures, including those larger than seven carbon atoms like 2,5-dimethylhexane, provides insights into the combustion characteristics of real fuels. This includes studying their oxidation under various conditions and developing chemical kinetic models to improve predictions and understand fuel reactivity (Sarathy et al., 2014).
Lubrication in Steel-Steel Contact
Hexanoate-based protic ionic liquids, including derivatives of 2,5-diammoniohexanoate, are investigated as lubricants in steel-steel sliding contact. Their physicochemical properties and the formation of tribolayers on worn steel surfaces significantly reduce friction, which is crucial for industrial applications (Guo, Smith, & Iglesias, 2020).
Biomass Resource Applications
2,5-Hexanedione, derived from biomass resources like dimethyl furane, is synthesized using a highly efficient biphasic system. This approach, involving the use of mineral acids as hydrolysis catalysts, demonstrates the potential for eco-friendly production of valuable chemicals from biomass resources (Yueqin et al., 2016).
Sustainable Chemical Process Development
The application of sustainability metrics in chemical process development, particularly in the production of higher alcohols from ethanol, is crucial. The research evaluates the effectiveness of early-stage sustainability metrics and highlights the potential for biobased routes in chemical production, balancing economic and environmental perspectives (Patel et al., 2015).
Propiedades
Nombre del producto |
2,5-Diammoniohexanoate |
|---|---|
Fórmula molecular |
C6H15N2O2+ |
Peso molecular |
147.2 g/mol |
Nombre IUPAC |
2,5-bis(azaniumyl)hexanoate |
InChI |
InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1 |
Clave InChI |
CEVCRLBFUJAKOG-UHFFFAOYSA-O |
SMILES canónico |
CC(CCC(C(=O)[O-])[NH3+])[NH3+] |
Sinónimos |
2,5-diaminohexanoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



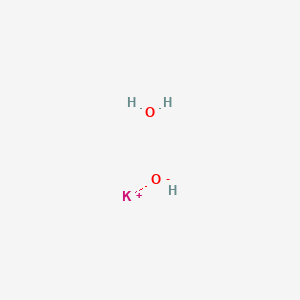

![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)
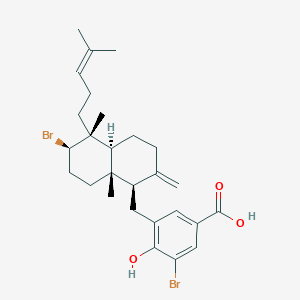


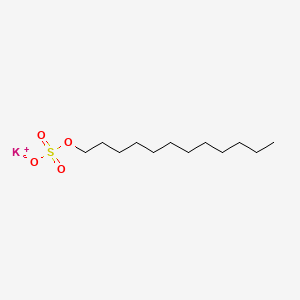
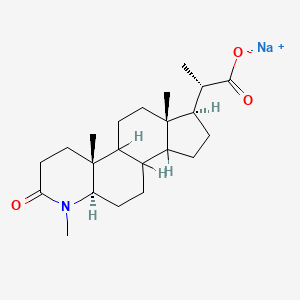
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-6-[[(2R)-2-(methyleneamino)-2-phenylacetyl]amino]-7-oxo-,sodium salt (1:1), (2S,5R,6R)-](/img/structure/B1261216.png)
![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1261217.png)
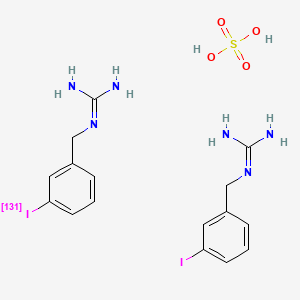
![(2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261222.png)
![acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester](/img/structure/B1261224.png)
![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)